molecular formula C20H19FN4O2S B2767570 3-(1-(2-((4-fluorophenyl)thio)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one CAS No. 2034552-54-8

3-(1-(2-((4-fluorophenyl)thio)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B2767570
CAS No.: 2034552-54-8
M. Wt: 398.46
InChI Key: MLPMTDYGUCNZIG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure analysis of this compound is not available in the search results .


Chemical Reactions Analysis

The chemical reactions involving this compound are not detailed in the search results .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not detailed in the search results .

Scientific Research Applications

Anticancer Applications

  • Novel fluoro substituted benzo[b]pyran derivatives, through various synthetic pathways, have shown significant anticancer activity against human cancer cell lines, including lung, breast, and CNS cancers, at low concentrations compared to the reference drug 5-fluorodeoxyuridine (Hammam et al., 2005).

Anti-angiogenic and DNA Cleavage Studies

  • Piperidine-4-carboxamide derivatives have been synthesized and evaluated for their ability to inhibit in vivo angiogenesis using the chick chorioallantoic membrane (CAM) model and demonstrated significant anti-angiogenic and DNA cleavage activities (Kambappa et al., 2017).

Antitumor Activity

  • A series of novel 3-phenylpiperazinyl-1-trans-propenes and related compounds have been synthesized and evaluated for their cytotoxic activity against several tumor cell lines, showing potent antitumor activity in vitro and in vivo (Naito et al., 2005).

Antimicrobial and Antituberculosis Activity

  • Thiazole-aminopiperidine hybrid analogues have been developed as novel Mycobacterium tuberculosis GyrB inhibitors, displaying significant activity against test strains with minimal cytotoxicity (Jeankumar et al., 2013).

Structure and Molecular Analysis

  • The crystal structure analysis of related compounds with the thienopyrimidine system shows coplanar fused rings and significant molecular interactions, indicating potential for further biochemical applications (Zeng et al., 2008).

Analgesic and Antiparkinsonian Activities

  • Synthesis of thiopyrimidine, pyrane, pyrazoline, and thiazolopyrimidine derivatives from 2-chloro-6-ethoxy-4-acetylpyridine has revealed compounds with notable analgesic and antiparkinsonian activities (Amr et al., 2008).

Safety and Hazards

The safety and hazards associated with this compound are not detailed in the search results .

Future Directions

The future directions for research or applications of this compound are not detailed in the search results .

Properties

IUPAC Name

3-[1-[2-(4-fluorophenyl)sulfanylacetyl]piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN4O2S/c21-14-3-5-16(6-4-14)28-12-18(26)24-10-7-15(8-11-24)25-13-23-19-17(20(25)27)2-1-9-22-19/h1-6,9,13,15H,7-8,10-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLPMTDYGUCNZIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C=NC3=C(C2=O)C=CC=N3)C(=O)CSC4=CC=C(C=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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